2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid
Overview
Description
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is a compound with the molecular formula C13H25NO4 and a molecular weight of 259.35 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-5,5-dimethylnorleucine . This compound is commonly used in organic synthesis, particularly in the protection of amino groups due to its tert-butoxycarbonyl (Boc) protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, trifluoroacetic acid, and hydrochloric acid . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized products .
Scientific Research Applications
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, rendering it inactive and preventing unwanted reactions during synthesis . The Boc group can be selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in function but with a different side chain.
N-(tert-Butoxycarbonyl)-L-valine: Used for similar purposes in organic synthesis.
Uniqueness
2-{[(tert-Butoxy)carbonyl]amino}-5,5-dimethylhexanoic acid is unique due to its specific structure, which provides steric hindrance and stability during reactions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLQLFNXPXFYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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